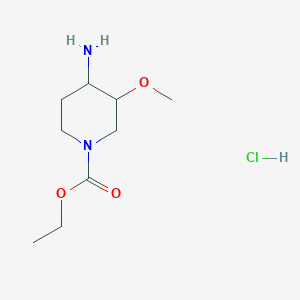
(1s,2s,3r,4r)-3-((r)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino and hydroxy groups, and the attachment of the acetamido-ethylbutyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
(1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
科学研究应用
Chemistry
In chemistry, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicine, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer science and catalysis.
作用机制
The mechanism of action of (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
- (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
Uniqueness
Compared to similar compounds, (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid stands out due to its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
(1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12+,13+/m0/s1 |
InChI 键 |
LUBKBQAAWUOYOW-ZOLYEBIHSA-N |
手性 SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |
规范 SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)


![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

